Cas no 2248352-27-2 (Ethyl 3-(1-adamantyl)-3-aminopropanoate)
Ethyl 3-(1-adamantyl)-3-aminopropanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(1-adamantyl)-3-aminopropanoate
- 2248352-27-2
- ethyl 3-(adamantan-1-yl)-3-aminopropanoate
- EN300-6509788
-
- Inchi: 1S/C15H25NO2/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-13H,2-9,16H2,1H3
- InChI Key: OOBJIAGKQDPRRU-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(C12CC3CC(CC(C3)C1)C2)N)=O
Computed Properties
- Exact Mass: 251.188529040g/mol
- Monoisotopic Mass: 251.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52.3Ų
Ethyl 3-(1-adamantyl)-3-aminopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509788-0.05g |
ethyl 3-(adamantan-1-yl)-3-aminopropanoate |
2248352-27-2 | 95.0% | 0.05g |
$924.0 | 2025-03-14 | |
| Enamine | EN300-6509788-0.1g |
ethyl 3-(adamantan-1-yl)-3-aminopropanoate |
2248352-27-2 | 95.0% | 0.1g |
$968.0 | 2025-03-14 | |
| Enamine | EN300-6509788-0.25g |
ethyl 3-(adamantan-1-yl)-3-aminopropanoate |
2248352-27-2 | 95.0% | 0.25g |
$1012.0 | 2025-03-14 | |
| Enamine | EN300-6509788-0.5g |
ethyl 3-(adamantan-1-yl)-3-aminopropanoate |
2248352-27-2 | 95.0% | 0.5g |
$1056.0 | 2025-03-14 | |
| Enamine | EN300-6509788-1.0g |
ethyl 3-(adamantan-1-yl)-3-aminopropanoate |
2248352-27-2 | 95.0% | 1.0g |
$1100.0 | 2025-03-14 | |
| Enamine | EN300-6509788-2.5g |
ethyl 3-(adamantan-1-yl)-3-aminopropanoate |
2248352-27-2 | 95.0% | 2.5g |
$2155.0 | 2025-03-14 | |
| Enamine | EN300-6509788-5.0g |
ethyl 3-(adamantan-1-yl)-3-aminopropanoate |
2248352-27-2 | 95.0% | 5.0g |
$3189.0 | 2025-03-14 | |
| Enamine | EN300-6509788-10.0g |
ethyl 3-(adamantan-1-yl)-3-aminopropanoate |
2248352-27-2 | 95.0% | 10.0g |
$4729.0 | 2025-03-14 |
Ethyl 3-(1-adamantyl)-3-aminopropanoate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Ethyl 3-(1-adamantyl)-3-aminopropanoate
Ethyl 3-(1-adamantyl)-3-aminopropanoate (CAS No. 2248352-27-2): A Comprehensive Overview
Ethyl 3-(1-adamantyl)-3-aminopropanoate, identified by its chemical abstracts service number CAS No. 2248352-27-2, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound, featuring a unique structural motif, has garnered attention for its potential applications in drug discovery and development. The Ethyl 3-(1-adamantyl)-3-aminopropanoate molecule combines the rigidity of the adamantyl group with the flexibility of the amino and ester functionalities, making it a promising candidate for various biochemical interactions.
The adamantyl group, known for its exceptional stability and hydrophobicity, is a key feature that enhances the solubility and bioavailability of many pharmacological agents. In contrast, the amino and ester functionalities provide sites for further chemical modifications, enabling the synthesis of more complex derivatives with tailored properties. This combination of structural elements makes Ethyl 3-(1-adamantyl)-3-aminopropanoate a versatile building block in the design of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of this compound. Studies have demonstrated that the adamantyl group can effectively mask polar regions on biomolecules, thereby improving binding affinity and reducing off-target effects. This property is particularly valuable in the development of targeted therapies where precise interaction with biological targets is crucial.
Moreover, the Ethyl 3-(1-adamantyl)-3-aminopropanoate molecule has been investigated for its role in modulating enzyme activity. Preliminary research suggests that it can serve as a scaffold for inhibiting various enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The rigid adamantyl core helps stabilize interactions with enzyme active sites, while the amino and ester groups allow for fine-tuning of binding affinity through hydrogen bonding and hydrophobic interactions.
In addition to its enzymatic applications, Ethyl 3-(1-adamantyl)-3-aminopropanoate has shown promise in material science. Its unique structural properties make it suitable for use in polymer formulations, where it can enhance thermal stability and mechanical strength. The compound's ability to form stable interactions with other polymers also opens up possibilities for creating novel hybrid materials with enhanced functionality.
The synthesis of Ethyl 3-(1-adamantyl)-3-aminopropanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques are essential for producing sufficient quantities of the compound for both research and commercial applications.
Industrial-scale production of Ethyl 3-(1-adamantyl)-3-aminopropanoate is currently being explored by several pharmaceutical companies. The demand for this compound is driven by its potential therapeutic applications and its role as an intermediate in the synthesis of more complex molecules. As research continues to uncover new uses for this compound, its market value is expected to grow significantly.
The safety profile of Ethyl 3-(1-adamantyl)-3-aminopropanoate has been thoroughly evaluated through various toxicological studies. Initial findings indicate that the compound is well-tolerated at moderate doses, with minimal side effects observed in animal models. However, further studies are needed to fully assess its long-term safety and efficacy in humans.
Regulatory agencies have taken note of the promising properties of Ethyl 3-(1-adamantyl)-3-aminopropanoate and are actively monitoring its development as a potential drug candidate. Compliance with regulatory guidelines ensures that any future therapeutic applications are safe and effective for patients worldwide.
The future prospects of Ethyl 3-(1-adamantyl)-3-aminopropanoate are bright, with ongoing research aimed at expanding its applications across multiple fields. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible benefits for society. As our understanding of this compound grows, so too does its potential to revolutionize medicine and materials science.
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